Cas no 585-71-7 ((1-Bromoethyl)benzene)

(1-Bromoethyl)benzene (CAS 585-71-7) is an organobromine compound commonly used as an alkylating agent in organic synthesis. Its key advantages include high reactivity in nucleophilic substitution reactions, making it valuable for introducing the phenethyl group into target molecules. The compound exhibits good stability under standard storage conditions and is soluble in common organic solvents, facilitating its use in various reaction systems. It serves as a versatile intermediate in pharmaceuticals, agrochemicals, and specialty chemical synthesis. The bromine substituent at the benzylic position enhances its utility in cross-coupling reactions and Grignard reagent formation. Proper handling is required due to its lachrymatory properties and potential sensitivity to light and moisture.
(1-Bromoethyl)benzene structure
(1-Bromoethyl)benzene structure
Product Name:(1-Bromoethyl)benzene
CAS No:585-71-7
MF:C8H9Br
MW:185.061061620712
MDL:MFCD00000139
CID:38518
PubChem ID:11454
Update Time:2025-06-08

(1-Bromoethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • (1-Bromoethyl)benzene
    • 1-(1-Bromoethyl)benzene
    • 1-Bromo-1-phenylethane
    • 1-Phenethyl bromide
    • 1-phenyl ethyl bromide
    • 1-Phenyl-1-bromoethane
    • A-PHENYLETHYL BROMIDE
    • alpha-Methylbenzyl bromide
    • 1-Phenylethyl Bromide
    • AKOS000121403
    • (+/-)-1-phenylethyl bromide
    • (.alpha.-Bromoethyl)benzene
    • .alpha.-Phenethyl bromide
    • (alpha-Bromoethyl)benzene
    • .alpha.-Methylbenzyl bromide
    • 1-bromoethyl-benzene
    • (1-Bromoethyl)benzene, 97%
    • methylbenzyl bromide
    • (1-BROMOETHYL)BENZENE [HSDB]
    • J-802000
    • EINECS 209-560-2
    • Benzene, (1-bromoethyl)-
    • NS00043088
    • Q27280714
    • W-105384
    • MFCD20621217
    • NSC 8052
    • A831930
    • (l-bromoethyl)benzene
    • HSDB 2736
    • 1-bromoethyl benzene
    • AMY25716
    • SY048730
    • Benzene, (1-bromoethyl)-, (R)-
    • IG89OQ6Y85
    • (1-bromo-ethyl)benzene
    • (1-Bromoethyl)-benzene
    • a-methylbenzyl bromide
    • 585-71-7
    • alpha-Phenylethyl bromide
    • (+/-)-(1-bromoethyl)benzene
    • Benzene-d5, (1-bromoethyl-1,2,2,2-d4)-
    • UNII-IG89OQ6Y85
    • (1-bromoethyl) benzene
    • DTXSID70883448
    • AKOS016039397
    • (+/-)-1-BROMO-1-PHENYLETHANE
    • (1-bromo-ethyl)-benzene
    • AS-57511
    • CCRIS 1779
    • SY315910
    • 1-PHENYLBROMOETHANE
    • MFCD00000139
    • B0592
    • InChI=1/C8H9Br/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H
    • (-)-[(S)-1-Bromoethyl]benzene
    • 38661-81-3
    • F20928
    • methyl benzyl bromide
    • .alpha.-Phenylethyl bromide
    • alpha-Phenethyl bromide
    • EN300-21177
    • NSC8052
    • 1-bromoethylbenzene
    • FT-0622117
    • F2190-0254
    • NSC-8052
    • SCHEMBL1551
    • DTXCID501022979
    • (1S)-1-Bromoethyl benzene
    • DB-053227
    • Benzene, (1bromoethyl)
    • 1Phenylethyl bromide
    • alphaMethylbenzyl bromide
    • alphaPhenylethyl bromide
    • 1Phenyl1bromoethane
    • (R)-(1-Bromoethyl)benzene
    • 1Bromo1phenylethane
    • 1Phenethyl bromide
    • alphaPhenethyl bromide
    • (alphaBromoethyl)benzene
    • MDL: MFCD00000139
    • Inchi: 1S/C8H9Br/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3
    • InChI Key: CRRUGYDDEMGVDY-UHFFFAOYSA-N
    • SMILES: BrC(C)C1C=CC=CC=1
    • BRN: 507210

Computed Properties

  • Exact Mass: 183.98900
  • Monoisotopic Mass: 183.989
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 74.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 0A^2

Experimental Properties

  • Color/Form: Transparent yellow to brown liquid
  • Density: 1.356 g/mL at 25 °C(lit.)
  • Melting Point: -65°C
  • Boiling Point: 200°C(lit.)
  • Flash Point: Fahrenheit: 179.6 ° f < br / > Celsius: 82 ° C < br / >
  • Refractive Index: n20/D 1.56(lit.)
  • Solubility: Soluble in alcohol, ether, and benzene.
  • PSA: 0.00000
  • LogP: 3.14250
  • Sensitiveness: Moisture Sensitive

(1-Bromoethyl)benzene Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:UN 3334
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S24/25
  • Hazardous Material Identification: Xi
  • TSCA:Yes
  • Storage Condition:0-10°C
  • Risk Phrases:R36/37/38
  • Safety Term:S24/25

(1-Bromoethyl)benzene Pricemore >>

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(1-Bromoethyl)benzene Suppliers

Amadis Chemical Company Limited
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(CAS:585-71-7)(1-Bromoethyl)benzene
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Quantity:500g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:25
Price ($):457.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:585-71-7)(1-溴乙基)苯
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Purity:99%
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Additional information on (1-Bromoethyl)benzene

Chemical Profile of (1-Bromoethyl)benzene (CAS No. 585-71-7)

(1-Bromoethyl)benzene, identified by the Chemical Abstracts Service Number (CAS No.) 585-71-7, is an organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural properties and potential applications. This compound, featuring a benzene ring substituted with a 1-bromoethyl side chain, presents a unique framework that makes it valuable in synthetic chemistry, particularly in the development of more complex molecules.

The molecular structure of (1-Bromoethyl)benzene consists of a phenyl ring connected to an ethyl group where one hydrogen atom is replaced by a bromine atom. This substitution pattern imparts reactivity that is useful in various synthetic pathways, enabling the formation of carbon-carbon bonds and the introduction of additional functional groups. The presence of the bromine atom on the ethyl side chain makes this compound a valuable intermediate in organic synthesis, facilitating nucleophilic substitution reactions that are pivotal in constructing biologically active molecules.

In recent years, (1-Bromoethyl)benzene has been explored for its utility in pharmaceutical synthesis. Its structural motif is reminiscent of many bioactive compounds, where aromatic rings are linked to alkyl chains with halogen substituents. Such structural features are often found in drugs targeting neurological disorders, cancer therapies, and antimicrobial agents. The ability to modify the benzene ring and the ethyl side chain allows chemists to fine-tune the electronic and steric properties of the molecule, which can influence its biological activity.

One of the most compelling aspects of (1-Bromoethyl)benzene is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have utilized this compound to develop novel derivatives with enhanced binding affinity and selectivity for specific biological targets. For instance, studies have shown that derivatives of (1-Bromoethyl)benzene can be incorporated into molecules that interact with enzymes and receptors involved in inflammatory responses. By leveraging the reactivity of the bromine atom, scientists can introduce further functional groups that modulate the pharmacological profile of these derivatives.

The bromine substituent in (1-Bromoethyl)benzene also makes it a candidate for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are essential for constructing biaryl structures found in many pharmaceuticals. These reactions allow for the formation of carbon-carbon bonds under mild conditions, making them attractive for large-scale synthesis. The benzene ring itself can be further functionalized through electrophilic aromatic substitution reactions, expanding the toolkit available for medicinal chemists.

Recent advancements in computational chemistry have also highlighted the potential of (1-Bromoethyl)benzene as a building block for drug discovery. Molecular modeling studies suggest that derivatives of this compound can exhibit favorable interactions with biological targets due to their rigid aromatic core and flexible alkyl side chain. These studies predict that certain analogs may show improved solubility and metabolic stability, key factors in drug development.

In addition to its pharmaceutical applications, (1-Bromoethyl)benzene has found utility in materials science. Its ability to undergo polymerization or copolymerization with other monomers allows for the creation of specialized polymers with tailored properties. These materials can be engineered for use in coatings, adhesives, or even as components in electronic devices. The bromine atom provides a site for further chemical modification, enabling the integration of functional groups that enhance material performance.

The synthesis of (1-Bromoethyl)benzene itself is well-documented and can be achieved through several routes. One common method involves the bromination of ethylbenzene using bromine or N-bromosuccinimide (NBS). This reaction typically proceeds under controlled conditions to ensure high regioselectivity, yielding primarily the desired product with minimal byproducts. Alternative synthetic pathways include metal-catalyzed cross-coupling reactions starting from halogenated precursors.

Handling (1-Bromoethyl)benzene requires adherence to standard laboratory practices due to its reactivity and potential health hazards associated with organic solvents and brominated compounds. Proper ventilation, personal protective equipment (PPE), and safety protocols are essential when working with this substance. Storage conditions should also be carefully considered to prevent degradation or unintended reactions.

The safety profile of (1-Bromoethyl)benzene has been evaluated through toxicological studies conducted on related compounds. While specific data on this compound may be limited compared to more widely studied chemicals, general guidelines suggest that exposure should be minimized through proper handling procedures. Inhalation or dermal contact should be avoided whenever possible.

In conclusion,(1-Bromoethyl)benzene (CAS No. 585-71-7) is a versatile intermediate with significant applications in pharmaceutical synthesis and materials science. Its unique structural features enable chemists to develop novel molecules with tailored biological activities and material properties. As research continues to uncover new synthetic strategies and applications,(1-Bromoethyl)benzene is poised to remain an important compound in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:585-71-7)(1-Bromoethyl)benzene
A831930
Purity:99%
Quantity:500g
Price ($):457.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:585-71-7)(1-溴乙基)苯
LE2473716
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email